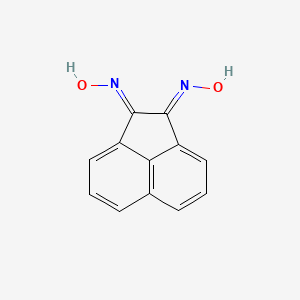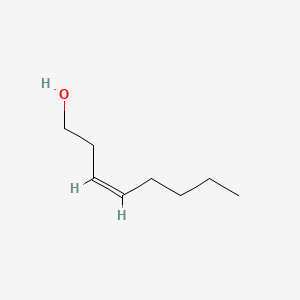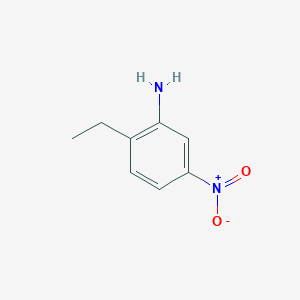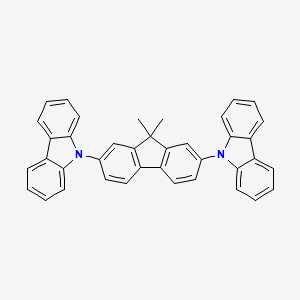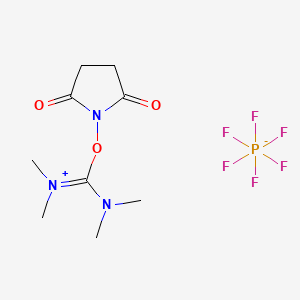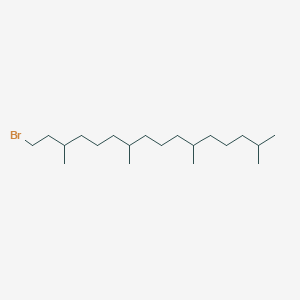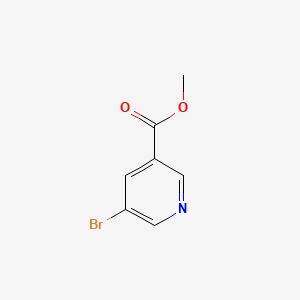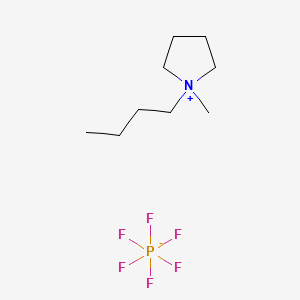
Tris(ethylthio)methane
Vue d'ensemble
Description
Tris(ethylthio)methane is an organosulfur compound . It is also known as 1-{[bis(ethylsulfanyl)methyl]sulfanyl}ethane . The molecular weight of Tris(ethylthio)methane is 196.4 .
Synthesis Analysis
A synthetic application of lithiated tris(methylthio)methane has been reported for the preparation of aliphatic methyl thiolcarboxylates from the corresponding halides . The process involves the conversion of alkyl halides into the corresponding trimethyl trithioorthocarboxylates using tris(methylthio)methyllithium in THF at -78 °C, followed by selective hydrolysis of the intermediates .Molecular Structure Analysis
The molecular formula of Tris(ethylthio)methane is C7H16S3 . The InChI code is 1S/C7H16S3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
Tris(ethylthio)methane is a liquid at room temperature . It has a molecular weight of 196.4 . The storage temperature is between 2-8°C .Applications De Recherche Scientifique
1. Electrofluorochromic Switching of Heat-Induced Cross-Linkable Multi-Styryl-Terminated Triphenylamine and Tetraphenylethylene Derivatives
- Summary of Application: This research focuses on the development of high-performance electrochromic (EC) and electrofluorochromic (EFC) materials, which have applications in smart windows, optoelectronics, optical displays, military camouflage, etc .
- Methods of Application: The researchers prepared two triphenylamine (TPA)-based and two tetraphenylethylene (TPE)-based derivatives functionalized with terminal styryl groups via direct Suzuki coupling with (4-vinylphenyl)boronic acid and vinylboronic acid pinacol ester .
- Results: The two novel TPE derivatives exhibited green–yellow aggregation-induced emission (AIE). The EC and EFC properties of pre- and post-thermally treated derivatives spin-coated onto ITO–glass substrates were studied .
2. Required Theoretical and Experimental Physical Characteristics of Tris [4- (Diethylamino)Phenyl] Amine Organic Material
- Summary of Application: This research investigates the required theoretical and experimental physical characteristics of tris [4- (diethylamino)phenyl] amine (TDAPA) for different solvents (DMF and chloroform) and techniques (experimental and theoretical) .
- Methods of Application: The researchers investigated optoelectronic properties of TDAPA molecule for different solvents and molarities .
- Results: The TDAPA exhibits a normal dispersion behavior in visible region. TDAPA organic material is suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes due to the appropriate properties .
3. Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment
- Summary of Application: This research focuses on the preparation and characterization of silicone modified polyurethane acrylate (SPUA) prepolymers for application in textile treatment .
- Methods of Application: The researchers prepared three series of SPUA prepolymers from dicyclohexylmethane-4, 4′-diisocyanate (HMDI), PPG1000, triethylene glycol (TEG), 2-hydroxyethyl acrylate (HEA), and multi-hydroxyalkyl silicone (MI-III) with tris(trimethylsiloxy)silyl propyl side groups .
- Results: The structures and dosages of MI-III could influence the polymerization properties, surface properties, water and n-hexane resistance, and thermal and tensile properties of SPUA .
4. Synthesis of Biologically Significant bis/tris(indolyl)methanes
- Summary of Application: This research investigates the synthesis of bis/tris(indolyl)methane derivatives using various catalysts for potential anti-cancer, antioxidant, antibacterial, and anti-inflammatory agents .
- Methods of Application: The researchers synthesized various bis/tris(indolyl)methane derivatives from the reactions of two equivalents of indoles and one equivalent of aldehydes or indole-3-carbaldehydes under various reaction conditions .
- Results: The synthesized bis/tris(indolyl)methane derivatives show promise for potential anti-cancer, antioxidant, antibacterial, and anti-inflammatory agents .
5. Electrochemical Properties of Tris(2,2’-bipyridyl) Ruthenium(II) Complex
- Summary of Application: This research focuses on the electrochemical properties of Tris(2,2’-bipyridyl) ruthenium(II) complex, which is widely used in dye-sensitized solar cells .
- Methods of Application: The researchers investigated the electrochemical properties of the complex using cyclic voltammetry .
- Results: The complex showed reversible redox behavior and was found to be a good candidate for use in dye-sensitized solar cells .
6. Synthesis and Characterization of Tris(8-hydroxyquinoline) Aluminum (Alq3)
- Summary of Application: This research investigates the synthesis and characterization of Tris(8-hydroxyquinoline) aluminum (Alq3), which is widely used in organic light-emitting diodes (OLEDs) .
- Methods of Application: The researchers synthesized Alq3 by the reaction of aluminum chloride with 8-hydroxyquinoline .
- Results: The synthesized Alq3 showed good thermal stability and high quantum efficiency, making it suitable for use in OLEDs .
Safety And Hazards
Propriétés
IUPAC Name |
bis(ethylsulfanyl)methylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBOGXAEKAVLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(SCC)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064186 | |
| Record name | Ethane, 1,1',1''-[methylidynetris(thio)]tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(ethylthio)methane | |
CAS RN |
6267-24-9 | |
| Record name | 1,1′,1′′-[Methylidynetris(thio)]tris[ethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6267-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(ethylthio)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006267249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(ethylthio)methane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1,1',1''-[methylidynetris(thio)]tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 1,1',1''-[methylidynetris(thio)]tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl trithioorthoformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(ETHYLTHIO)METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31ZZ647V5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



